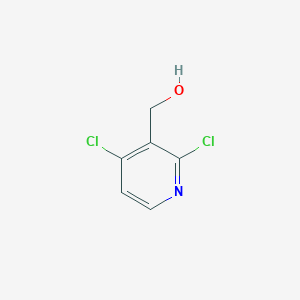

(2,4-Dichloropyridin-3-yl)methanol

Übersicht

Beschreibung

“(2,4-Dichloropyridin-3-yl)methanol” is a chemical compound with the molecular formula C6H5Cl2NO . It has a molecular weight of 178.02 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for “(2,4-Dichloropyridin-3-yl)methanol” is 1S/C6H5Cl2NO/c7-5-1-2-9-6(8)4(5)3-10/h1-2,10H,3H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

“(2,4-Dichloropyridin-3-yl)methanol” is a solid substance . It is stored in an inert atmosphere at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen

Biocatalytic Synthesis in Microreaction Systems One significant application of related pyridinyl methanol compounds is in the biocatalytic synthesis processes. For example, the synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol (S-CPMA) utilizes recombinant Escherichia coli in a water-cyclohexane system, showcasing an innovative, green, and efficient method. This approach emphasizes the use of microreaction systems with membrane dispersion and 3D bending microchannels to enhance mass transfer efficiency and reduce synthesis time significantly, achieving yields of 99.6% with high enantiomeric excess in just 80 minutes (Chen et al., 2021).

Microbial Production of Chiral Intermediates Another research application involves the microbial production of key chiral intermediates, such as the production of (S)-CPMA, a critical intermediate for anti-allergic drugs like Betahistine. This process utilizes carbonyl reductase-producing microorganisms isolated from soil, highlighting the potential of biotechnology in synthesizing chiral compounds efficiently and sustainably. The use of an aqueous two-phase system (ATPS) demonstrated improved substrate tolerance and biocompatibility, leading to enhanced yields and enantiomeric excess of the product (Ni et al., 2012).

Catalytic Applications in Polymerization The synthesis of nickel complexes with bidentate N,O-type ligands, including pyridinyl methanol derivatives, showcases their utility in catalysis, particularly in the oligomerization of ethylene. These complexes demonstrate the potential for high-yield polymerization processes, with specific nickel complexes showing notable activity and turnover frequencies. Such research underlines the role of pyridinyl methanol derivatives in developing more efficient and selective catalysts for industrial applications (Kermagoret & Braunstein, 2008).

Hybrid Organic-Inorganic Material Synthesis The creation of hybrid organic-inorganic materials, utilizing pyridinyl methanol derivatives, has been explored for their unique structures and photophysical properties. These materials, synthesized through oxidative condensation-cyclization processes, have potential applications in optoelectronics and catalysis due to their interesting structural characteristics and emission properties. This research area opens up new possibilities for the development of materials with tailored properties for specific applications (Buvaylo et al., 2015).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Eigenschaften

IUPAC Name |

(2,4-dichloropyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO/c7-5-1-2-9-6(8)4(5)3-10/h1-2,10H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUFKQGCYLJSBMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Cl)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,4-Dichloropyridin-3-yl)methanol | |

CAS RN |

945543-24-8 | |

| Record name | (2,4-dichloropyridin-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[Ethyl(methyl)amino]propanoic acid hydrochloride](/img/structure/B1452953.png)

![2-methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazin-4-ol 1,1-dioxide](/img/structure/B1452959.png)

![5-Methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1452960.png)

![6-{4-[(tert-Butoxycarbonyl)amino]phenoxy}nicotinic acid](/img/structure/B1452965.png)

![6-[4-(Piperidin-1-ylcarbonyl)phenoxy]pyridin-3-amine](/img/structure/B1452966.png)

![1-[6-(3-Chlorophenyl)pyridin-3-yl]ethanone](/img/structure/B1452969.png)